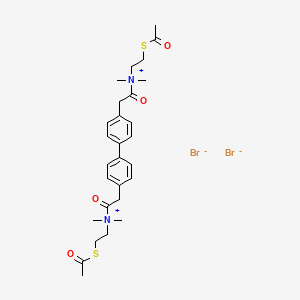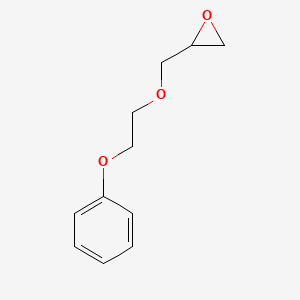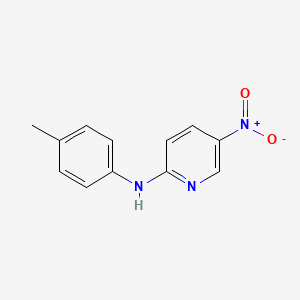
(5-Nitropyridin-2-yl)-p-tolyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Nitropyridin-2-yl)-p-tolyl-amine is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a p-tolyl group attached to the amine nitrogen. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitropyridin-2-yl)-p-tolyl-amine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of 2-chloro-5-nitropyridine with p-toluidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
(5-Nitropyridin-2-yl)-p-tolyl-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Coupling: Palladium acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), toluene.
Major Products Formed
Reduction: Formation of (5-Aminopyridin-2-yl)-p-tolyl-amine.
Substitution: Formation of various substituted pyridine derivatives.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
(5-Nitropyridin-2-yl)-p-tolyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of (5-Nitropyridin-2-yl)-p-tolyl-amine involves its interaction with molecular targets such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate. This inhibition can lead to a decrease in the survival of certain pathogens that rely on urease activity for their metabolism .
Comparación Con Compuestos Similares
Similar Compounds
(5-Nitropyridin-2-yl)-piperazine: Another nitropyridine derivative with similar structural features but different biological activities.
(5-Nitropyridin-2-yl)-phenyl-amine: Similar in structure but with a phenyl group instead of a p-tolyl group, leading to different reactivity and applications.
Uniqueness
(5-Nitropyridin-2-yl)-p-tolyl-amine is unique due to the presence of both a nitro group and a p-tolyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C12H11N3O2 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-12-7-6-11(8-13-12)15(16)17/h2-8H,1H3,(H,13,14) |
Clave InChI |
LTTQCKCQFPRMSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


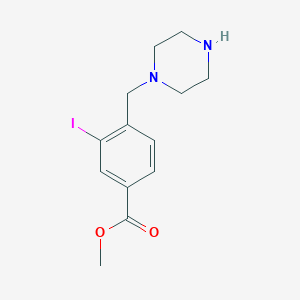
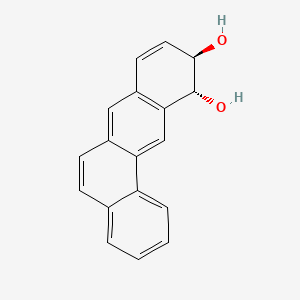

![2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride](/img/structure/B15344804.png)
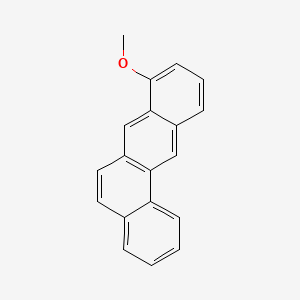
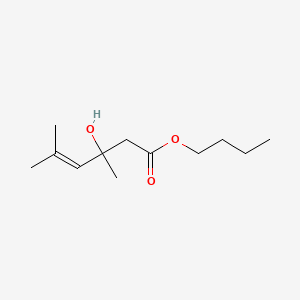
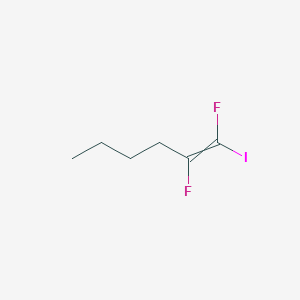
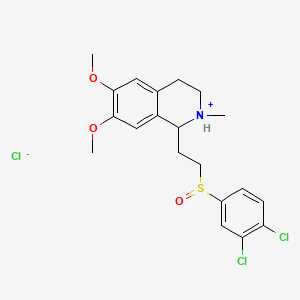
![2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-](/img/structure/B15344824.png)

![8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B15344834.png)
